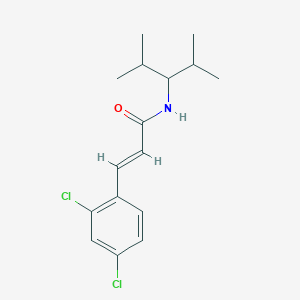
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, important mediators of inflammation and pain.
Wirkmechanismus
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are important mediators of inflammation and pain. By inhibiting their production, 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide reduces inflammation and pain.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying inflammation and pain. However, 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide also has some limitations. It can be toxic to certain cell types, and its effects can be influenced by a number of factors, such as the dose and duration of treatment.
Zukünftige Richtungen
There are a number of future directions for research on 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide. One area of interest is the potential use of 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide in the treatment of cancer. Another area of interest is the development of new formulations of 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide that are more effective and have fewer side effects. Additionally, there is a need for further research into the mechanisms of action of 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide, and its effects on different cell types and in different disease states.
Synthesemethoden
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide can be synthesized by the reaction of 2,4-dichlorobenzaldehyde with isopropylamine to form 2,4-dichlorobenzylamine. This intermediate is then reacted with acryloyl chloride to form 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. 3-(2,4-dichlorophenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2,4-dimethylpentan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO/c1-10(2)16(11(3)4)19-15(20)8-6-12-5-7-13(17)9-14(12)18/h5-11,16H,1-4H3,(H,19,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFNXPPRNJXRDB-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(C)C)NC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

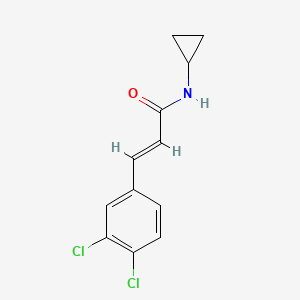
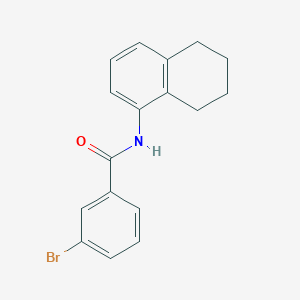
![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)
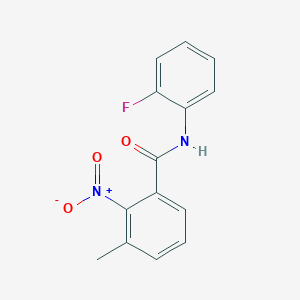
![N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5846149.png)
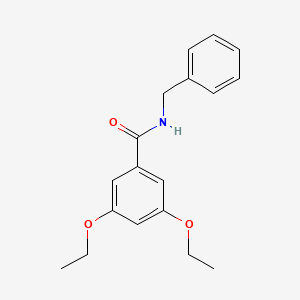
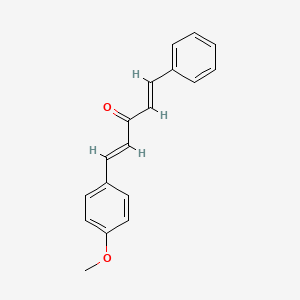
![isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5846190.png)
![N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5846192.png)

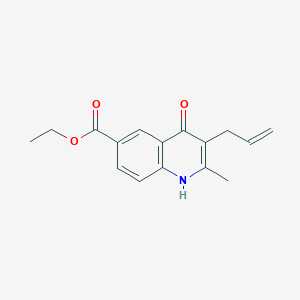
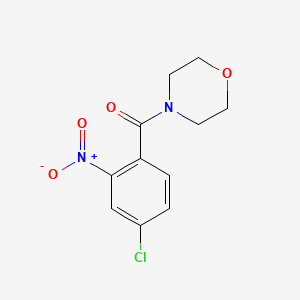
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5846215.png)
![2-[(2-bromobenzyl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5846224.png)